molecular formula C10H17N3 B13253300 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

Cat. No.: B13253300
M. Wt: 179.26 g/mol
InChI Key: DKOYUIGYIYTXCW-UHFFFAOYSA-N
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Description

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazole ring substituted with a 4,4-dimethylpyrrolidin-3-yl group and a methyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the pyrazole ring and the pyrrolidine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4-Dimethylpyrrolidin-3-yl)-3-methyl-1H-pyrazole
  • 5-(4,4-Dimethylpyrrolidin-3-yl)-1,3-dimethyl-1H-pyrazole
  • 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole

Uniqueness

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

5-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylpyrrolidine moiety, which enhances its biological activity. The molecular formula is C11H16N4C_{11}H_{16}N_4, and it has a molecular weight of approximately 204.27 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₁₆N₄
Molecular Weight204.27 g/mol
IUPAC NameThis compound

1. Anti-inflammatory Properties

Research has demonstrated that compounds with a pyrazole nucleus exhibit substantial anti-inflammatory effects. For instance, a study synthesized various pyrazole derivatives and evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One derivative showed up to 85% inhibition of TNF-α at a concentration of 10μM10\mu M, compared to 76% inhibition by the standard drug dexamethasone at 1μM1\mu M .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. A series of compounds were tested against various bacterial strains, including E. coli and S. aureus. One compound demonstrated significant activity against these pathogens, indicating that the presence of specific functional groups within the pyrazole structure can enhance antibacterial efficacy .

3. Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of pyrazole derivatives have revealed promising results in modulating serotonin receptors. Specifically, compounds acting as ligands for the 5-HT6 serotonin receptor have shown potential in treating neurodegenerative diseases such as Alzheimer's disease. This receptor's antagonists have been linked to procognitive effects in animal models .

Case Study 1: Anti-inflammatory Activity

In a controlled study, researchers synthesized a series of pyrazole compounds and tested their anti-inflammatory properties using carrageenan-induced edema in mice. The lead compound exhibited comparable efficacy to indomethacin, highlighting the therapeutic potential of pyrazoles in inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A novel series of 1-acetyl-3,5-diaryl pyrazoles were evaluated for their antimicrobial activity against Bacillus subtilis and Aspergillus niger. The most effective compound achieved an inhibition rate exceeding 90% against these strains, suggesting that modifications in the pyrazole structure can significantly enhance antimicrobial properties .

The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:

  • Cytokine Inhibition : The compound inhibits the signaling pathways involved in inflammation, particularly those mediated by TNF-α and IL-6.
  • Receptor Modulation : It acts on serotonin receptors, potentially influencing neurotransmitter systems related to mood and cognition.
  • Antibacterial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole

InChI

InChI=1S/C10H17N3/c1-10(2)7-11-6-8(10)9-4-5-12-13(9)3/h4-5,8,11H,6-7H2,1-3H3

InChI Key

DKOYUIGYIYTXCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=NN2C)C

Origin of Product

United States

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